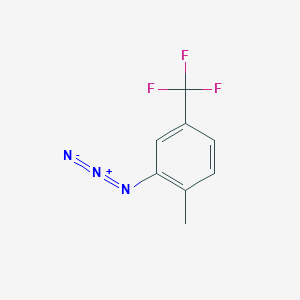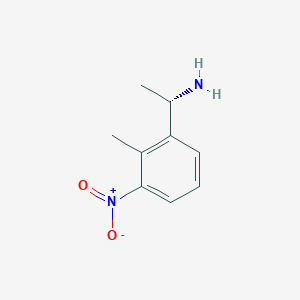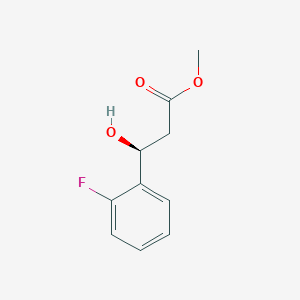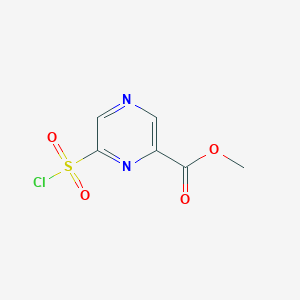
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.26 g/mol . It belongs to the family of benzothiadiazole derivatives and is commonly used in various scientific experiments. This compound is known for its stability and solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.
Méthodes De Préparation
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid can be synthesized using various methods. One common synthetic route involves the condensation reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazide. The synthesized compound can be purified using recrystallization with methanol or ethanol
Analyse Des Réactions Chimiques
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Applications De Recherche Scientifique
This compound has been widely used in various scientific experiments, including plant growth regulation, antifungal assays, and anticancer drug development. It has been shown to induce morphological changes and increase the growth rate of some plant species. Additionally, 4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid exhibits antifungal activity against Aspergillus niger and Penicillium chrysogenum. In the field of medicine, it is being investigated as a potential drug candidate for treating cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. It belongs to the family of benzothiadiazole derivatives, which are known to interact with various biological targets. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid can be compared with other similar compounds, such as 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid . While both compounds belong to the same family of benzothiadiazole derivatives, they differ in their chemical structure and properties. For example, 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid has a different molecular formula and weight, and it may exhibit different solubility and stability characteristics . The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C9H10N2O4S |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C9H10N2O4S/c12-9(13)7-1-3-8(4-2-7)11-6-5-10-16(11,14)15/h1-4,10H,5-6H2,(H,12,13) |
Clé InChI |
APOOBOUYKLVOBK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
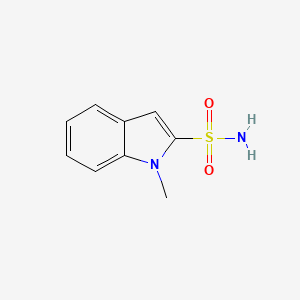
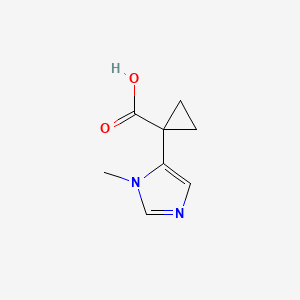
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
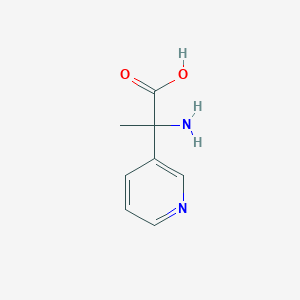

![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)
